6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide
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Overview
Description
6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a purine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide involves multiple steps. One common method includes the reaction of a purine derivative with a sugar moiety under specific conditions. The reaction typically requires a catalyst and proceeds through a series of intermediate steps, including protection and deprotection of functional groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving stringent control of reaction conditions such as temperature, pH, and reaction time. The final product is purified using techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming new bonds with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its therapeutic effects. Detailed studies have shown that it can interfere with nucleic acid synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
Guanosine: Similar in structure but lacks the carboxamide group.
Adenosine: Contains a similar purine ring but different functional groups.
Inosine: Another purine derivative with distinct biological roles.
Uniqueness
6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H14N6O5 |
---|---|
Molecular Weight |
310.27 g/mol |
IUPAC Name |
6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide |
InChI |
InChI=1S/C11H14N6O5/c12-7-4-10(16-9(15-7)8(13)21)17(2-14-4)11-6(20)5(19)3(1-18)22-11/h2-3,5-6,11,18-20H,1H2,(H2,13,21)(H2,12,15,16) |
InChI Key |
VOZKJUKPKKPAEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=O)N)N |
Origin of Product |
United States |
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